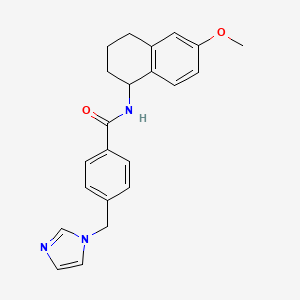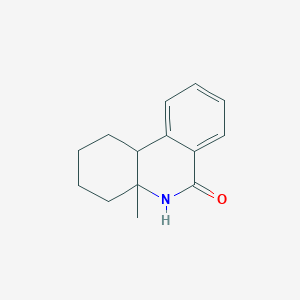![molecular formula C18H15ClN2O2S B6044863 5-(3-chlorophenyl)-3-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6044863.png)
5-(3-chlorophenyl)-3-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-chlorophenyl)-3-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole, commonly known as CPI-1189, is a chemical compound that has been extensively studied for its potential therapeutic uses. It belongs to the class of isoxazole derivatives and has been found to exhibit a range of pharmacological properties.
Wirkmechanismus
The mechanism of action of CPI-1189 is not fully understood. However, it has been found to modulate various signaling pathways in cells, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. CPI-1189 has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in the immune response and inflammation. It has also been found to activate the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
CPI-1189 has been found to exhibit a range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in cells, which may contribute to its neuroprotective effects. CPI-1189 has also been found to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anti-cancer properties. In addition, CPI-1189 has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
CPI-1189 has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been extensively studied for its potential therapeutic uses, which makes it a valuable tool for researchers. However, there are also some limitations to the use of CPI-1189 in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret some of the results. In addition, CPI-1189 has not been extensively studied in humans, which limits its potential clinical applications.
Zukünftige Richtungen
There are several future directions for the study of CPI-1189. One potential direction is the further study of its neuroprotective effects. CPI-1189 has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease, and further studies could explore its potential for the treatment of these and other neurodegenerative diseases. Another potential direction is the study of its anti-cancer properties. CPI-1189 has been found to induce cell cycle arrest and apoptosis in cancer cells, and further studies could explore its potential for the treatment of various types of cancer. Finally, further studies could explore the mechanism of action of CPI-1189 and its potential clinical applications.
Synthesemethoden
The synthesis of CPI-1189 involves several steps. The starting material for the synthesis is 3-chlorobenzonitrile, which is reacted with 2-thiophenecarboxylic acid in the presence of a base to form 3-(2-thienyl)benzonitrile. This intermediate is then reacted with pyrrolidine and acetic anhydride to form 3-(2-thienyl)-1-pyrrolidinecarboxylic acid. The final step involves the reaction of 3-(2-thienyl)-1-pyrrolidinecarboxylic acid with 5-(3-chlorophenyl)isoxazole in the presence of a coupling agent to form CPI-1189.
Wissenschaftliche Forschungsanwendungen
CPI-1189 has been studied for its potential therapeutic uses in various scientific research applications. It has been found to exhibit neuroprotective effects, anti-inflammatory effects, and anti-cancer properties. CPI-1189 has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer.
Eigenschaften
IUPAC Name |
[5-(3-chlorophenyl)-1,2-oxazol-3-yl]-(2-thiophen-2-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S/c19-13-5-1-4-12(10-13)16-11-14(20-23-16)18(22)21-8-2-6-15(21)17-7-3-9-24-17/h1,3-5,7,9-11,15H,2,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTMEDDXOMUVSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=NOC(=C2)C3=CC(=CC=C3)Cl)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[8,9-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-2-naphthol](/img/structure/B6044789.png)

![2-[(4-benzyl-1-piperazinyl)methyl]-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6044807.png)

![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1,3-thiazole-4-carboxamide](/img/structure/B6044816.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6044830.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(2-hydroxy-5-nitrobenzylidene)acetohydrazide](/img/structure/B6044839.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-N,3-dimethyl-1-butanamine](/img/structure/B6044840.png)


![3,6-diamino-2-(4-bromobenzoyl)-4-ethylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B6044854.png)
![6-bromo-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6044869.png)
![2-(1-naphthyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B6044889.png)